

Application Notes and Protocols: GSK837149A for Cell-Free Systems

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Compound of Interest

Compound Name: GSK837149A

Cat. No.: B607865

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Introduction

GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids.[1][2] This document provides detailed application notes and protocols for the use of **GSK837149A** in cell-free systems, designed to assist researchers in studying FAS inhibition and exploring the enzyme's active site. Due to its limited cell permeability, **GSK837149A** is an especially valuable tool for in vitro and cell-free biochemical assays.[1][2]

Mechanism of Action: **GSK837149A** targets the β -ketoacyl reductase (KR) domain of the multifunctional FAS enzyme.[1] It acts as a reversible inhibitor and is competitive with respect to the cofactor NADPH, while being non-competitive with the substrate acetoacetyl-CoA.[3]

Data Presentation

The inhibitory activity of **GSK837149A** and related compounds can be quantified and compared using key kinetic parameters obtained from cell-free assays.

Compound	Target Domain	Inhibition Constant (K _i)	IC ₅₀ (Cell-Free Assay)	Mechanism of Inhibition	Reference
GSK837149A	β-Ketoacyl Reductase (KR)	~30 nM	Not explicitly reported, but expected to be in the nanomolar range	Reversible; Competitive with NADPH; Non-competitive with acetoacetyl-CoA	[1] [2] [3]
GSK2194069	β-Ketoacyl Reductase (KR)	Not reported	60.4 nM	Selective KR inhibitor	[3]

Experimental Protocols

This section provides detailed methodologies for preparing cell extracts containing active fatty acid synthase and for performing a cell-free FAS inhibition assay.

Protocol 1: Preparation of Cytosolic Extract Containing Fatty Acid Synthase

This protocol describes the preparation of a cytosolic fraction from cultured cells that is enriched in fatty acid synthase for use in cell-free assays.

Materials:

- Cultured cells known to express high levels of FAS (e.g., LNCaP, HepG2)
- Phosphate-buffered saline (PBS), ice-cold
- Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors)
- Dounce homogenizer or syringe with a narrow-gauge needle

- Microcentrifuge
- Bradford assay reagent for protein quantification

Procedure:

- Cell Harvesting: Grow cells to 80-90% confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Cell Lysis: Scrape the cells into a minimal volume of ice-cold hypotonic lysis buffer. Allow the cells to swell on ice for 15-20 minutes.
- Homogenization: Lyse the cells by passing the suspension through a Dounce homogenizer (15-20 strokes) or by repeated passage through a syringe with a 27-gauge needle (10-15 times).
- Centrifugation: Transfer the lysate to a microcentrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
- Isolation of Cytosolic Fraction: Carefully collect the supernatant and transfer it to a fresh tube. Centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
- Final Clarification: Transfer the resulting supernatant (the cytosolic extract) to a new tube. This fraction contains active fatty acid synthase.
- Protein Quantification: Determine the total protein concentration of the cytosolic extract using a Bradford assay. The extract can be used immediately or aliquoted and stored at -80°C for future use.

Protocol 2: Cell-Free Fatty Acid Synthase (FAS) Inhibition Assay

This spectrophotometric assay measures the activity of FAS by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

- Cytosolic extract containing FAS (from Protocol 1) or purified FAS
- Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
- Acetyl-CoA solution
- Malonyl-CoA solution
- NADPH solution
- **GSK837149A** stock solution (in DMSO)
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

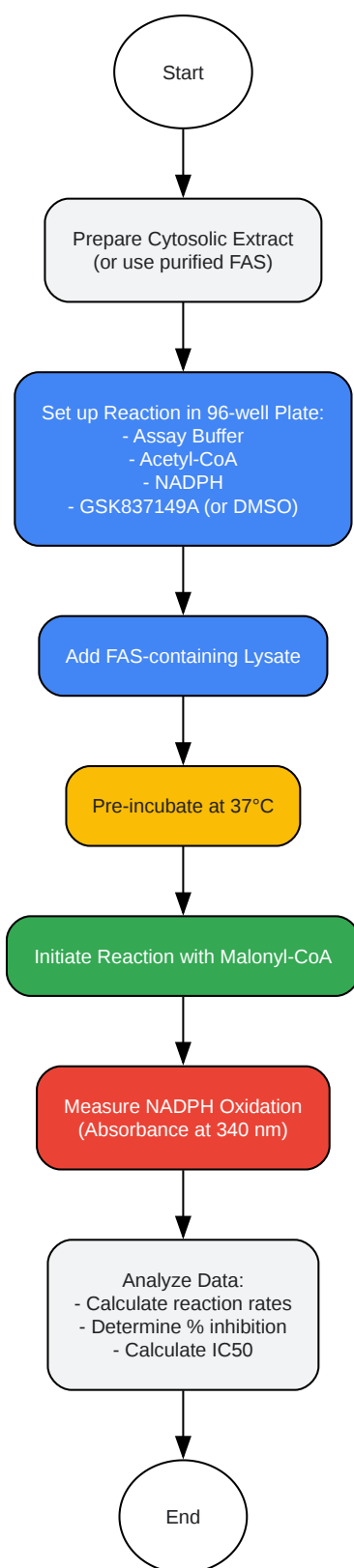
- Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the following components (example concentrations):
 - Assay Buffer
 - Acetyl-CoA (final concentration: ~50 μ M)
 - NADPH (final concentration: ~100-200 μ M)
 - Varying concentrations of **GSK837149A** (e.g., from 1 nM to 10 μ M) or DMSO as a vehicle control.
- Enzyme Addition: Add the cytosolic extract (containing a known amount of total protein, e.g., 20-50 μ g) or purified FAS to each well.
- Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Start the reaction by adding malonyl-CoA (final concentration: ~50-100 μ M) to each well.

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Caption: Fatty Acid Synthase catalytic cycle and the inhibitory action of **GSK837149A** on the β -ketoacyl reductase (KR) step.

Experimental Workflow for Cell-Free FAS Inhibition Assay

This diagram outlines the key steps in performing the cell-free fatty acid synthase inhibition assay.

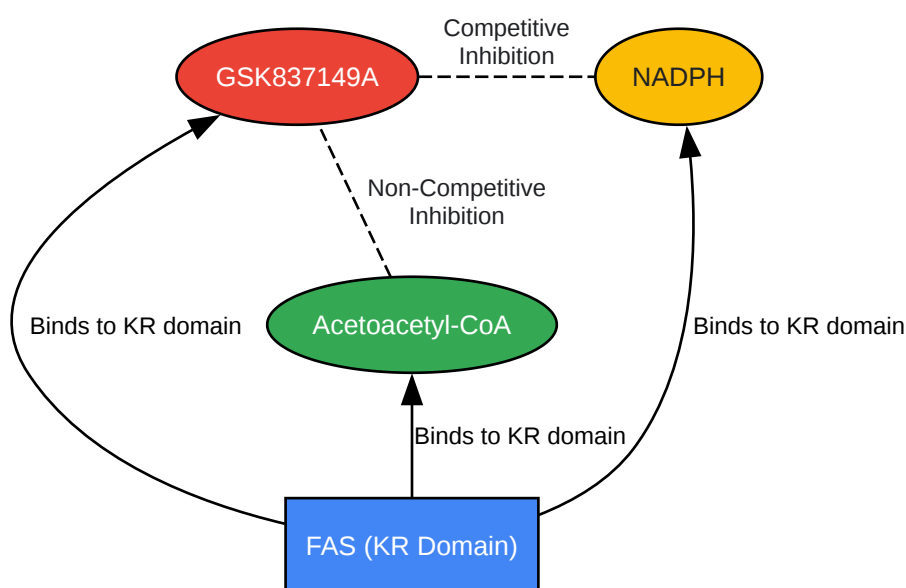


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Caption: Workflow for the cell-free fatty acid synthase (FAS) inhibition assay.

Logical Relationship of GSK837149A's Mechanism of Action

This diagram illustrates the competitive and non-competitive inhibitory relationships of **GSK837149A**.



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Caption: Competitive and non-competitive inhibition mechanism of **GSK837149A**.

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References

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